molecular formula C23H22N6O B2669288 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide CAS No. 1286699-45-3

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide

Cat. No.: B2669288
CAS No.: 1286699-45-3
M. Wt: 398.47
InChI Key: JZMCZIOJJXBECF-UHFFFAOYSA-N
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Description

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyridazine ring, a naphthalene moiety, and a piperidine carboxamide. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions involving aldehydes or ketones and ammonia or amines.

    Construction of the Pyridazine Ring: The pyridazine ring can be formed via condensation reactions involving hydrazines and diketones or diesters.

    Coupling with Naphthalene: The naphthalene moiety can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate naphthalene derivatives.

    Formation of Piperidine Carboxamide: The final step involves the formation of the piperidine carboxamide through amidation reactions, where the piperidine ring is coupled with a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the imidazole or pyridazine rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyridazine and naphthalene moieties may interact with hydrophobic pockets or aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(phenyl)piperidine-3-carboxamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(benzyl)piperidine-3-carboxamide: Contains a benzyl group instead of a naphthalene moiety.

Uniqueness: 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide is unique due to the presence of the naphthalene moiety, which can enhance its hydrophobic interactions and potentially increase its binding affinity to certain targets compared to similar compounds with simpler aromatic groups.

Properties

IUPAC Name

1-(6-imidazol-1-ylpyridazin-3-yl)-N-naphthalen-1-ylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c30-23(25-20-9-3-6-17-5-1-2-8-19(17)20)18-7-4-13-28(15-18)21-10-11-22(27-26-21)29-14-12-24-16-29/h1-3,5-6,8-12,14,16,18H,4,7,13,15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMCZIOJJXBECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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